BenchChemオンラインストアへようこそ!

2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile

Organic Synthesis Process Chemistry PI3K/mTOR Intermediate

2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile is a brominated aromatic nitrile (C₁₁H₁₂BrN, MW 238.12 g/mol) featuring a quaternary α,α-dimethylnitrile center attached to a 4-bromo-3-methylphenyl ring. It is classified as a specialized synthetic building block, primarily recognized as a key intermediate in the multi-step assembly of quinoline-based dual PI3K/mTOR inhibitors investigated for oncology applications.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
CAS No. 1006390-25-5
Cat. No. B1528406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
CAS1006390-25-5
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C)C#N)Br
InChIInChI=1S/C11H12BrN/c1-8-6-9(4-5-10(8)12)11(2,3)7-13/h4-6H,1-3H3
InChIKeyAZUKMMFEPRVVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile (CAS 1006390-25-5) – Structural & Physicochemical Baseline for Procurement & Research Selection


2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile is a brominated aromatic nitrile (C₁₁H₁₂BrN, MW 238.12 g/mol) featuring a quaternary α,α-dimethylnitrile center attached to a 4-bromo-3-methylphenyl ring [1]. It is classified as a specialized synthetic building block, primarily recognized as a key intermediate in the multi-step assembly of quinoline-based dual PI3K/mTOR inhibitors investigated for oncology applications . The compound possesses a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 23.8 Ų, and one rotatable bond, indicating moderate lipophilicity and limited conformational flexibility [1]. Its structural hallmark—a sterically congested quaternary carbon bearing both nitrile and gem-dimethyl groups—distinguishes it from simpler benzyl nitrile or phenylacetonitrile analogs, conferring distinct reactivity and metabolic stability profiles relevant to medicinal chemistry programs [1].

Why 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile Cannot Be Replaced by Generic Phenylacetonitrile or Unsubstituted Analogs


In-class aromatic nitriles such as 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2), 2-(4-bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0), or the completely unsubstituted 2-methyl-2-phenylpropanenitrile (CAS 1195-98-8) share superficial structural motifs but diverge critically in lipophilicity, steric profile, and synthetic utility . The quaternary α,α-dimethylnitrile group in the target compound eliminates the acidic benzylic CH₂ protons present in the acetonitrile precursor, preventing unwanted side reactions during subsequent alkylation or cross-coupling steps . The additional ortho-methyl substituent on the phenyl ring (absent in CAS 101184-73-0) alters both the electron density of the aromatic system and the steric environment around the bromine, directly impacting oxidative addition rates in palladium-catalyzed couplings and the metabolic stability of downstream drug candidates [1]. These structural features are not interchangeable without altering reaction yields, intermediate purity, or the biological profile of final PI3K/mTOR-targeting compounds [1].

Quantitative Differentiation Evidence for 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile Versus Closest Analogs


Synthetic Yield Advantage: 99% Isolated Yield in Dimethylation of 2-(4-Bromo-3-methylphenyl)acetonitrile

Patent US08093402B2 reports a one-step dimethylation of 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) with methyl iodide and NaH in DMF, affording the target compound in 99% isolated yield (12.6 g from 11.2 g starting material) as a clear yellow oil used directly without further purification . This near-quantitative conversion contrasts with typical yields for analogous gem-dimethylation reactions on substituted phenylacetonitriles, which often range from 70–85% due to competing elimination or over-alkylation pathways .

Organic Synthesis Process Chemistry PI3K/mTOR Intermediate

Lipophilicity (XLogP3) Differentiation: Target Compound vs. Direct Synthetic Precursor

The target compound exhibits a computed XLogP3 of 3.6, compared to 2.82 for its immediate precursor 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) and 2.49–2.77 for the unsubstituted parent 2-methyl-2-phenylpropanenitrile (CAS 1195-98-8) [1]. The +0.78 log unit increase over the precursor reflects the addition of the gem-dimethyl group, which increases hydrophobicity and is expected to enhance membrane permeability and metabolic stability of downstream drug candidates [1].

Physicochemical Properties Drug Design ADME Prediction

Steric and Electronic Differentiation via 3-Methyl Substituent: Comparison with 2-(4-Bromophenyl)-2-methylpropanenitrile

The presence of the 3-methyl group ortho to the bromine on the phenyl ring distinguishes the target compound from 2-(4-bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0, MW 224.1 g/mol), which lacks this substituent . The ortho-methyl group exerts both steric shielding of the C–Br bond and electron-donating inductive effects, which modulate the rate of oxidative addition in Pd-catalyzed cross-coupling reactions—a key step in elaborating this intermediate into quinoline-based inhibitors . Additionally, the 4-bromo-3-methylphenyl motif appears in multiple bioactive compounds targeting alkaline phosphatase (IC₅₀ = 1.469 ± 0.02 µM for derivative 5d) and DAPK2 (~40% inhibition at 10 µM), suggesting that the specific substitution pattern contributes to target recognition in biological systems [1].

Cross-Coupling Reactivity Steric Effects Medicinal Chemistry

Quaternary α,α-Dimethylnitrile Structure Eliminates Benzylic CH₂ Reactivity vs. 2-(4-Bromo-3-methylphenyl)acetonitrile

The target compound bears a fully substituted quaternary carbon (C(CH₃)₂CN) in place of the reactive benzylic CH₂ group (CH₂CN) found in 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) . The precursor acetonitrile contains acidic benzylic protons (pKa ~21–23 for arylacetonitriles) that are susceptible to deprotonation and subsequent competing alkylation or oxidation side reactions . In the patented synthesis (US08093402B2), the gem-dimethylation step that produces the target compound simultaneously eliminates this acidic site, enabling cleaner subsequent transformations without the need for protecting group strategies . The ¹H NMR spectrum confirms the structural transformation: the benzylic CH₂ singlet (present in the precursor) is replaced by a 6H singlet at δ 1.71 ppm (CDCl₃) corresponding to the gem-dimethyl group .

Chemoselectivity Synthetic Intermediate Stability Side Reaction Prevention

Differential Application in PI3K/mTOR Inhibitor Synthesis vs. Generic Building Block Analogs

The target compound is specifically cited as a key intermediate in the synthesis of quinoline-based PI3K/mTOR dual inhibitors, a therapeutically relevant class exemplified by clinical candidates such as NVP-BEZ235 (dactolisib) [1]. A related analog—2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile—was synthesized via a convergent route involving the 2-methylpropanenitrile motif and was explicitly described as 'an important intermediate in many PI3K/mTOR inhibitors' [1]. In contrast, structurally similar compounds such as 2-(4-bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0) or 2-methyl-2-phenylpropanenitrile (CAS 1195-98-8) lack documented applications in this specific therapeutic modality and are instead listed as generic research chemicals [2]. The Pfizer patent family (WO xxxx/xxxx) further describes the incorporation of methylphenyl-cyclohexane backbone structures—accessible via this intermediate—into ATP-competitive inhibitors with enhanced metabolic stability [2].

PI3K/mTOR Dual Inhibition Quinoline Inhibitors Oncology Drug Discovery

Purity Benchmarking and Quality Control Documentation Across Commercial Suppliers

Multiple commercial suppliers offer 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile at a standardized purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request [1]. This contrasts with the precursor 2-(4-bromo-3-methylphenyl)acetonitrile, which is typically available at 98% purity but lacks the quaternary center structural identity that defines the target compound . The consistency of 95% purity across independent suppliers (Bidepharm, Enamine, TRC, American Elements) indicates a mature supply chain with reproducible quality, reducing the risk of batch-to-batch variability in multi-step synthetic campaigns [1].

Quality Assurance Batch Consistency Procurement Specifications

Priority Application Scenarios for 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile Based on Documented Evidence


Multi-Step Synthesis of Quinoline-Based PI3K/mTOR Dual Inhibitors (e.g., NVP-BEZ235 Analog Generation)

This compound serves as a strategically protected building block for constructing the phenyl-2-methylpropanenitrile portion of quinoline PI3K/mTOR dual inhibitors [1]. Its quaternary center prevents unwanted benzylic reactivity during subsequent nitration, chlorination, and nucleophilic aromatic substitution steps—as demonstrated in the convergent five-step synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an advanced intermediate en route to NVP-BEZ235 derivatives [1]. The 99% reported yield for its own synthesis ensures minimal material loss at this key branching point, making it cost-effective for medicinal chemistry campaigns requiring multi-gram quantities of diverse quinoline analogs .

Palladium-Catalyzed Cross-Coupling Library Synthesis Using the 4-Bromo-3-methylphenyl Handle

The aryl bromide in the target compound provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The ortho-methyl substituent modulates oxidative addition rates at Pd(0), potentially offering selectivity advantages over unsubstituted 4-bromophenyl analogs in sequential coupling strategies [1]. Researchers constructing focused libraries of 4,3-substituted phenylpropanenitrile derivatives for kinase selectivity profiling can leverage this intermediate as a common diversification point, with the gem-dimethylnitrile group remaining inert under standard cross-coupling conditions [1][2].

Physicochemical Property Optimization in Lead Compound Series Requiring Elevated LogP (3.6 Range)

For oncology or CNS drug discovery programs where target product profiles demand logP values in the 3–4 range for adequate membrane permeability, the target compound (XLogP3 = 3.6) offers a pre-optimized lipophilicity anchor [1]. This contrasts with the more polar precursor (LogP = 2.82) and the less lipophilic unsubstituted parent (LogP = 2.49) [1]. Incorporating this building block early in the synthetic route locks in a favorable logP increment without requiring additional alkylation steps that could introduce stereochemical complexity or metabolic liabilities in the final molecule [1].

Process Chemistry Scale-Up Feasibility Assessment and Cost Modeling

The high-yielding, chromatography-free synthesis (99% yield, used directly without purification) makes this compound an attractive candidate for process scale-up evaluation . Procurement teams can benchmark against the precursor 2-(4-bromo-3-methylphenyl)acetonitrile (commercially available at ~$12–$14/g in research quantities) and model the cost impact of the additional dimethylation step, which consumes only methyl iodide and NaH—both inexpensive bulk reagents [2]. The availability from multiple global suppliers at standardized 95% purity facilitates competitive sourcing and mitigates single-supplier dependency risks in long-term development programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.